6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound characterized by its unique structure and potential biological applications. It belongs to the class of chromeno compounds, which are known for their diverse pharmacological properties. The compound's molecular formula is , and it has a molecular weight of approximately 363.83 g/mol.
This compound can be synthesized through various chemical methods and is primarily referenced in scientific literature and patents related to new pharmaceutical compounds. Notable sources include chemical databases such as PubChem and scholarly articles detailing its synthesis and applications in medicinal chemistry.
6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is classified as a heterocyclic compound due to the presence of nitrogen in its oxazine ring. It also exhibits properties typical of chromones and benzyl derivatives.
The synthesis of 6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be approached through several methods:
The molecular structure of 6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one features:
The compound's structural data can be represented in various formats:
InChI=1S/C19H20ClN3O3/c1-12(2)18(23)20-17(21)15(13(3)24)14(22)16(12)19(20)25/h1-3H,4-11H2
CC(C)C1=NC2=C(C(=C(C=C2C(=O)O)Cl)O1)C(=N)N(C(C)(C)C)C(C)(C)C
In terms of chemical reactivity, 6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various reactions:
The mechanism of action for compounds like 6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves interactions with biological targets such as enzymes or receptors:
Data from pharmacological studies would provide insights into its efficacy and specificity toward these targets.
Additional analyses such as spectral data (NMR, IR) would provide further confirmation of structure and purity.
6-chloro-9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one holds potential applications in:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2